"5-Acetoxymethyl-2-furancarboxylic acid" natural occurrence in fungi
"5-Acetoxymethyl-2-furancarboxylic acid" natural occurrence in fungi
An In-Depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: Fungal Origins, Biosynthesis, and Therapeutic Potential
Abstract
5-Acetoxymethyl-2-furancarboxylic acid, a notable furan derivative, stands at the intersection of natural product chemistry and pharmaceutical science. As the acetylated form of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a known metabolite of fungal species such as Aspergillus, this compound belongs to a class of molecules celebrated for their diverse and potent biological activities.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's origins in the fungal kingdom, its biosynthetic pathways, and its potential as a therapeutic agent. We will explore detailed protocols for its isolation and synthesis, analyze its known bioactivities, and present a forward-looking perspective on its application in drug discovery.
Part 1: Introduction to Furan-Containing Fungal Metabolites
The furan ring is a fundamental five-membered aromatic heterocycle that serves as the structural core for a multitude of natural products and synthetic compounds with significant pharmacological relevance.[2][5] Within the vast chemical diversity of the fungal kingdom, furan derivatives are a recurring motif, exhibiting a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5]
5-Acetoxymethyl-2-furancarboxylic acid (CAS No: 90345-66-7), also known by the synonyms 5-(Acetoxymethyl)-2-furoic Acid and Acetyl Sumiki’s Acid, is a key member of this family.[6][7][8] Its structure is intrinsically linked to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) , a compound first identified as a metabolite of the fungus Aspergillus and often referred to as Sumiki's acid.[3][4] The acetylation of HMFCA to form 5-acetoxymethyl-2-furancarboxylic acid alters its physicochemical properties, which can have profound implications for its biological activity and pharmacokinetic profile, making it a molecule of significant interest for therapeutic development.
Part 2: Natural Occurrence and Biosynthesis
Documented Fungal Sources
While 5-acetoxymethyl-2-furancarboxylic acid itself is not extensively documented as a directly isolated fungal metabolite, its metabolic precursor, HMFCA, is a known byproduct of fungi. It is recognized as a metabolite produced by Aspergillus and potentially other fungal species found in the gastrointestinal tract.[3][4] The broader family of furan derivatives is well-represented in fungi. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate was first discovered in Curvularia lunata, and a variety of other furanoids have been isolated from species like Irpex lacteus and the endophytic fungus Penicillium sp.[9][10][11] The name "Acetyl Sumiki's Acid" strongly suggests its origin as a derivative of a primary fungal metabolite, pointing to a natural, albeit perhaps transient, existence within fungal metabolic networks.
Biosynthetic Pathways
The biosynthesis of 5-acetoxymethyl-2-furancarboxylic acid in fungi is hypothesized to be a multi-step process originating from biomass-derived platform chemicals. The most studied pathway involves the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate in carbohydrate metabolism and degradation.
The proposed pathway proceeds as follows:
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Oxidation of HMF: The aldehyde group of HMF is selectively oxidized to a carboxylic acid to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This conversion is efficiently catalyzed by various microorganisms, including bacteria and fungi, which act as whole-cell biocatalysts.[12][13]
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Acetylation of HMFCA: The hydroxyl group of HMFCA is subsequently acetylated to yield the final product, 5-acetoxymethyl-2-furancarboxylic acid. This step is likely catalyzed by a native fungal acetyltransferase enzyme.
The biocatalytic oxidation of HMF to HMFCA is a well-established process, with numerous microbial systems, including recombinant E. coli and fungi like Trichoderma reesei, demonstrating high conversion yields.[14][15]
Caption: Putative biosynthetic pathway in fungi.
Part 3: Isolation and Characterization Protocols
Researchers can obtain 5-acetoxymethyl-2-furancarboxylic acid for study through either direct isolation from fungal cultures or, more practically, via semi-synthesis from its readily available precursor, HMFCA.
Protocol 1: General Method for Fungal Metabolite Isolation
This protocol is an adapted, generalized procedure for the isolation of furan derivatives from a fungal culture, such as Aspergillus sp. or a related high-yield producer.
Step-by-Step Methodology:
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Cultivation: Inoculate the selected fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under optimal conditions (e.g., 28°C, 150 rpm) for 5-7 days to allow for metabolite production.[16]
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Extraction: Separate the fungal biomass from the culture broth by filtration. Extract the filtrate three times with an equal volume of a solvent such as ethyl acetate.
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Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
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Initial Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions based on polarity.
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Final Purification: Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the target compound.[11] Pool the relevant fractions and perform final purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to obtain the pure compound.
Caption: General workflow for fungal metabolite isolation.
Protocol 2: Semi-synthesis from HMFCA
This protocol details the chemical acetylation of HMFCA, a reliable method for producing 5-acetoxymethyl-2-furancarboxylic acid.[17]
Step-by-Step Methodology:
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Reaction Setup: Dissolve HMFCA (1 equivalent) in a suitable solvent like diethyl ether in a reaction vessel. Add triethylamine (approx. 2 equivalents) and stir until fully dissolved.
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Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (approx. 1.2 equivalents) dropwise to the solution.
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Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for approximately 14 hours.
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Workup: Acidify the reaction mixture with 3M HCl. Extract the aqueous solution with deionized water.
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Isolation: Collect the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it to yield the solid product.
-
Purification: Wash the resulting solid with n-hexane and dry to obtain the pure 5-acetoxymethyl-2-furancarboxylic acid. A yield of ~93% has been reported for this method.[17]
Structural Characterization
The identity and purity of the isolated or synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[17]
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.[17]
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X-ray Crystallography: For unambiguous structural assignment and stereochemistry where applicable.[11]
Part 4: Biological Activity and Therapeutic Potential
The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to modulate numerous biological pathways.[2][18]
Anticancer and Antimicrobial Activities
While direct studies on 5-acetoxymethyl-2-furancarboxylic acid are limited, research on its close analogs provides valuable insights. A study on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated notable cytotoxic and antibacterial activities.[9][19] These findings suggest that the core furan structure is crucial for its biological effects and that modifications, such as acetylation, can fine-tune this activity.
| Compound Derivative | Cell Line / Bacteria | Activity (IC₅₀ / MIC) | Reference |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical Cancer) | IC₅₀: 62.37 µg/mL | [9] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Pathogenic Bacteria | MIC: 250 µg/mL | [9] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | MIC: 1.00 µg/mL | [9] |
Anti-fibrotic Activity via TGF-β/Smad Signaling
A compelling area of investigation is suggested by the activity of Penicilfuranone A, a novel furancarboxylic acid isolated from Penicillium. This compound demonstrated a significant anti-fibrotic effect in hepatic stellate cells by negatively regulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[11] This pathway is a critical regulator of fibrosis in various organs. The inhibition of this pathway prevents the phosphorylation and nuclear translocation of Smad proteins, which in turn blocks the transcription of pro-fibrotic genes. Given its structural similarity, 5-acetoxymethyl-2-furancarboxylic acid represents a promising candidate for investigation as an anti-fibrotic agent.
Caption: Inhibition of the pro-fibrotic TGF-β/Smad pathway.
Part 5: Future Directions and Conclusion
5-Acetoxymethyl-2-furancarboxylic acid is a promising molecule rooted in the rich chemistry of the fungal kingdom. While its direct natural isolation requires further confirmation, its close relationship to the known fungal metabolite HMFCA provides a strong rationale for its investigation. The established biological activities of related furan derivatives, particularly in oncology and fibrosis, highlight clear avenues for future research.
Key Research Gaps and Opportunities:
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Confirmation of Natural Occurrence: Comprehensive metabolomic studies of Aspergillus and other relevant fungal species are needed to confirm the direct production of this compound.
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Enzyme Elucidation: Identification and characterization of the specific fungal acetyltransferase responsible for converting HMFCA would be a significant advancement.
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Comprehensive Bioactivity Screening: The compound should be systematically screened against a broad range of cancer cell lines, microbial pathogens, and in models of fibrosis to fully characterize its therapeutic potential.
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Medicinal Chemistry Campaigns: The furan scaffold is highly amenable to chemical modification. Derivatization of 5-acetoxymethyl-2-furancarboxylic acid could lead to analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]
- 4. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
- 7. scbt.com [scbt.com]
- 8. 5-ACETOXYMETHYL-2-FURANCARBOXYLIC ACID | 90345-66-7 [amp.chemicalbook.com]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Furan Derivatives and Polyketides from the Fungus Irpex lacteus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS-Guided Isolation of Penicilfuranone A: A New Antifibrotic Furancarboxylic Acid from the Plant Endophytic Fungus Penicillium sp. sh18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jbiochemtech.com [jbiochemtech.com]
- 17. 5-ACETOXYMETHYL-2-FURANCARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 18. Biological activity of furan derivatives (review) | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
